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Compound of Interest

Compound Name: Z-GIn(Trt)-OH

Cat. No.: B554768

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic data for N-a-benzyloxycarbonyl-N-y-trityl-L-glutamine (Z-GIn(Trt)-OH), a critical
building block in peptide synthesis and drug discovery. Due to the limited availability of
complete, experimentally verified spectra in the public domain, this document focuses on
predicted and characteristic spectroscopic features based on the known structure of the
molecule and data from related compounds.

Molecular Structure and Properties

Z-GIn(Trt)-OH is a protected amino acid derivative essential for the incorporation of glutamine
into peptide sequences. The benzyloxycarbonyl (Z) group protects the a-amino group, while
the bulky trityl (Trt) group shields the side-chain amide, preventing undesirable side reactions
during synthesis.

Property Value Reference
Molecular Formula C32H30N20s [1][2]
Molecular Weight 522.59 g/mol [1][2]

CAS Number 132388-60-4 [1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Z-GIn(Trt)-OH in solution.

Below are the expected chemical shifts for *H and 3C NMR.

'H NMR Spectroscopy

The *H NMR spectrum of Z-GIn(Trt)-OH will exhibit characteristic signals for the protons of the

glutamine backbone, the benzyloxycarbonyl (Z) protecting group, and the trityl (Trt) protecting

group.

Table 1: Predicted *H NMR Chemical Shifts for Z-GIn(Trt)-OH

Chemical Shift (6,
ppm)

Multiplicity

Number of Protons

Assignment

Carboxylic acid (-

~10-12 Broad Singlet 1H
COOH)
) Side-chain amide (-
~8.0-8.5 Singlet/Doublet 1H
NH-Trt)
) Aromatic protons
~7.1-7.4 Multiplet 20H )
(Trityl and Benzyl)
_ _ Benzylic protons (-
~5.1 Singlet/Multiplet 2H
CHz-Ph)
~4.2-4.4 Multiplet 1H a-CH
~2.1-2.4 Multiplet 2H y-CH:
~1.9-2.1 Multiplet 2H B-CH2

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://www.benchchem.com/product/b554768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The 3C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
The carbonyl carbons and aromatic carbons will appear at the downfield end of the spectrum.

Table 2: Predicted *3C NMR Chemical Shifts for Z-GIn(Trt)-OH

Chemical Shift (6, ppm) Assignment

~173-176 Carboxylic acid carbonyl (C=0)
~170-172 Side-chain amide carbonyl (C=0)
~156-158 Urethane carbonyl (Z group C=0)
~144-145 Quaternary aromatic carbons (Trityl)
~136-137 Quaternary aromatic carbon (Benzyl)
~126-129 Aromatic carbons (Trityl and Benzyl)
~70-71 Trityl quaternary carbon (C-Phs)
~66-68 Benzylic carbon (-CHz-Ph)

~53-56 a-Carbon

~32-34 y-CH2

~28-30 B-CH:2

Note: Predicted chemical shifts are based on typical values for similar functional groups and
may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Z-GIn(Trt)-OH will display characteristic absorption bands corresponding to
the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Z-GIn(Trt)-OH
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Frequency (cm™?) Intensity Vibration Functional Group
~3300 Medium N-H Stretch Amide

~3030 Medium C-H Stretch Aromatic
~2850-2960 Medium C-H Stretch Aliphatic
~2500-3300 Broad O-H Stretch Carboxylic Acid
~1710-1740 Strong C=0 Stretch Carboxylic Acid
~1680-1700 Strong C=0 Stretch Urethane (Z group)
~1640-1670 Strong C=0 Stretch Amide (Amide I)
~1510-1550 Strong N-H Bend Amide (Amide I1)
~1450, ~1495 Medium C=C Stretch Aromatic Ring
~1210-1320 Strong C-O Stretch Carboxylic Acid/Ester
~690-770 Strong C-H Bend Aromatic (out-of-

plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information
about the fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for Z-GIn(Trt)-OH

lon m/z (calculated) miz (expected)
[M+H]* 523.2233 ~523.2
[M+Na]* 545.2052 ~545.2

The exact mass is calculated for the molecular formula C32H30N20s5[1][2]. The observed m/z
values in an experimental spectrum should be very close to these calculated values.
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Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for Z-
GIn(Trt)-OH.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 10-20 mg of Z-GIn(Trt)-OH.

e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or MeOD)
in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation and Parameters:
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more, depending on sample concentration.

o Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation:
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the
ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and
press into a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of Z-GIn(Trt)-OH (e.g., 1 mg/mL) in a suitable solvent such as
methanol, acetonitrile, or a mixture with water.

o A small amount of an acid (e.g., formic acid) may be added to promote ionization.

Instrumentation and Parameters:

Mass Spectrometer: Electrospray lonization (ESI) mass spectrometer.
« lonization Mode: Positive ion mode.

e Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-
1000).

o Capillary Voltage: Typically 3-5 kV.

e Nebulizing Gas: Nitrogen.
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Visualizations
Workflow for Spectroscopic Analysis of Z-GIn(Trt)-OH
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Caption: General workflow for the spectroscopic analysis of Z-GIn(Trt)-OH.
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Caption: Logical relationship of protecting groups on the glutamine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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